molecular formula C21H27N3OS B11588555 (5Z)-3-cyclohexyl-1-methyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-1-methyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11588555
M. Wt: 369.5 g/mol
InChI Key: XOSYEQUDXFVFFL-CYVLTUHYSA-N
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Description

(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound featuring a unique structure that includes a cyclohexyl group, a pyrrolidinyl phenyl group, and a sulfanylidene imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Imidazolidinone Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanylidene Group:

    Addition of the Cyclohexyl and Pyrrolidinyl Phenyl Groups: These groups are introduced through nucleophilic substitution reactions, where the imidazolidinone core reacts with cyclohexyl halides and pyrrolidinyl phenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazolidinone ring, potentially leading to the formation of dihydroimidazolidinones.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazolidinones.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has potential as a pharmacophore in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups. The presence of the cyclohexyl group, pyrrolidinyl phenyl group, and sulfanylidene imidazolidinone core provides a distinct chemical profile that can lead to unique biological and chemical properties.

Properties

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-1-methyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H27N3OS/c1-22-19(20(25)24(21(22)26)18-7-3-2-4-8-18)15-16-9-11-17(12-10-16)23-13-5-6-14-23/h9-12,15,18H,2-8,13-14H2,1H3/b19-15-

InChI Key

XOSYEQUDXFVFFL-CYVLTUHYSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)N3CCCC3)/C(=O)N(C1=S)C4CCCCC4

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)N3CCCC3)C(=O)N(C1=S)C4CCCCC4

Origin of Product

United States

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